molecular formula C6H3Cl2N3 B13670566 2,7-Dichloropyrazolo[1,5-a]pyrimidine

2,7-Dichloropyrazolo[1,5-a]pyrimidine

Cat. No.: B13670566
M. Wt: 188.01 g/mol
InChI Key: HXRRBPOSCUMWGE-UHFFFAOYSA-N
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Description

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine typically involves the chlorination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI Key

HXRRBPOSCUMWGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)Cl)N=C1)Cl

Origin of Product

United States

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